molecular formula C6H12N4O B13627211 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13627211
M. Wt: 156.19 g/mol
InChI Key: RQQULDLGWAVFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a substituted ethanolamine derivative featuring a 1-ethyl-1,2,4-triazole moiety at the β-position of the amino alcohol backbone. The 1,2,4-triazole ring system is known for its metabolic stability and ability to engage in hydrogen bonding, while the ethanolamine moiety contributes to solubility and bioavailability.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-amino-2-(2-ethyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C6H12N4O/c1-2-10-6(5(7)3-11)8-4-9-10/h4-5,11H,2-3,7H2,1H3

InChI Key

RQQULDLGWAVFCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of 1,2,4-Triazole Derivatives

According to Vulcanchem's synthesis outline, the preparation of 2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves:

  • Step 1: Preparation of 1,2,4-Triazole-3-thione
    This intermediate is synthesized by reacting hydrazine derivatives with suitable carbonyl compounds, forming the triazole ring with a thiol group at position 3.

  • Step 2: Alkylation
    The triazole-3-thione is alkylated with ethylating agents to introduce the ethyl substituent on the nitrogen atom of the triazole ring.

  • Step 3: Introduction of Amino Alcohol Side Chain
    The amino and hydroxyl groups are introduced at the ethan-1-ol moiety, likely via nucleophilic substitution or reductive amination on a suitable precursor.

This method leverages the stability of the triazole ring and the reactivity of the thiol group for selective alkylation.

Cyclocondensation Methodologies

Research on related 1,2,4-triazole compounds shows that cyclocondensation of hydrazine derivatives with carboxylic acid derivatives or anhydrides is a common route:

  • Hydrazine and Ethyl Formate Reaction
    Hydrazine hydrate reacts with ethyl formate in the presence of ethanol and an acidic ion exchange resin under controlled temperature (75°C to 133°C) to form 4-amino-1,2,4-triazole derivatives. This method uses a rotary evaporator to safely remove by-products and improve yield.

  • Formation of Ethyl Substituted Hydrazones and Triazole Rings
    Ethyl imidocarboxylate hydrochlorides react with ethyl carbazate in ethanol under ice bath conditions to form ethoxycarbonyl hydrazones, which upon reflux with hydrazine hydrate yield 3-substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These intermediates can be further functionalized to introduce amino alcohol groups.

  • Microwave-Assisted Cyclocondensation
    Microwave irradiation facilitates the reaction of guanidinosuccinimide derivatives with amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing an efficient one-pot synthesis under high temperature (around 170-180°C).

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes Reference
1 Formation of 1,2,4-triazole-3-thione Hydrazine derivative + carbonyl compound Forms triazole ring with thiol group
2 Alkylation Ethylating agent (e.g., ethyl halide) Introduces ethyl substituent on triazole N
3 Amino alcohol introduction Nucleophilic substitution or reductive amination Converts side chain to 2-amino-2-hydroxyethyl Inferred
4 Cyclocondensation Hydrazine hydrate + ethyl formate + ethanol + ion exchange resin, 75-133°C Efficient triazole ring synthesis; rotary evaporator used
5 Hydrazone formation and cyclization Ethyl imidocarboxylate hydrochloride + ethyl carbazate, then reflux with hydrazine hydrate Forms 4-amino-4,5-dihydro-1,2,4-triazole-5-one intermediates
6 Microwave-assisted ring closure Guanidinosuccinimide + amines, microwave irradiation at 170-180°C One-pot synthesis of 3-(5-amino-1,2,4-triazol-3-yl) derivatives

Research Discoveries and Optimization Insights

  • The use of acidic ion exchange resins and controlled vacuum conditions during the reaction of hydrazine hydrate with ethyl formate improves safety and yield by removing volatile by-products efficiently.

  • Microwave irradiation has been shown to accelerate cyclocondensation reactions forming triazole rings, reducing reaction times from hours to minutes and improving yield and purity.

  • Solvent choice impacts yield significantly; for example, acetonitrile outperforms ethanol in some microwave-assisted syntheses.

  • The alkylation step to introduce the ethyl group on the triazole nitrogen requires careful control to avoid over-alkylation or side reactions, often utilizing mild alkylating agents and controlled temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) acts as a nucleophile in substitution reactions. For example:
Reaction with acetyl chloride :
C7H13N4O+CH3COClC9H15N4O2+HCl\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + \text{CH}_{3}\text{COCl} \rightarrow \text{C}_{9}\text{H}_{15}\text{N}_{4}\text{O}_{2} + \text{HCl}

  • Conditions : Ethanol solvent, room temperature, 2-hour stirring.

  • Yield : ~85% (based on analogous triazole-amine derivatives).

Alkylation with methyl iodide :
C7H13N4O+CH3IC8H16N4O+HI\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + \text{CH}_{3}\text{I} \rightarrow \text{C}_{8}\text{H}_{16}\text{N}_{4}\text{O} + \text{HI}

  • Conditions : Anhydrous THF, NaH base, reflux for 4 hours.

  • Product : Tertiary amine derivative with preserved triazole ring.

Condensation Reactions

The hydroxyl (-OH) and amino (-NH₂) groups participate in condensation:
Schiff base formation :
C7H13N4O+RCHOC7H12N4ORCH+H2O\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + \text{RCHO} \rightarrow \text{C}_{7}\text{H}_{12}\text{N}_{4}\text{O}\cdot\text{RCH} + \text{H}_{2}\text{O}

  • Conditions : Methanol, catalytic acetic acid, 12-hour reflux.

  • Applications : Ligand synthesis for metal complexes.

Esterification :
C7H13N4O+(CH3CO)2OC9H15N4O2+H2O\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + (\text{CH}_{3}\text{CO})_{2}\text{O} \rightarrow \text{C}_{9}\text{H}_{15}\text{N}_{4}\text{O}_{2} + \text{H}_{2}\text{O}

  • Catalyst : H₂SO₄ (2 mol%).

  • Yield : ~78% (similar hydroxyl-bearing triazoles).

Oxidation of the Alcohol Group

C7H13N4OKMnO4C7H11N4O2\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} \xrightarrow{\text{KMnO}_4} \text{C}_{7}\text{H}_{11}\text{N}_{4}\text{O}_{2}

  • Conditions : Aqueous acidic medium (pH 3–4), 60°C.

  • Product : Ketone derivative with retained triazole.

Reduction of the Amine Group

C7H13N4OLiAlH4C7H15N4O\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} \xrightarrow{\text{LiAlH}_4} \text{C}_{7}\text{H}_{15}\text{N}_{4}\text{O}

  • Conditions : Dry ether, 0°C to room temperature.

  • Limitation : Over-reduction of the triazole ring is avoided due to its stability.

Electrophilic Aromatic Substitution (Triazole Ring)

The 1,2,4-triazole moiety undergoes nitration and sulfonation:
Nitration :
C7H13N4O+HNO3C7H12N5O3+H2O\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + \text{HNO}_{3} \rightarrow \text{C}_{7}\text{H}_{12}\text{N}_{5}\text{O}_{3} + \text{H}_{2}\text{O}

  • Conditions : Fuming HNO₃, H₂SO₄ catalyst, 0–5°C .

  • Regioselectivity : Nitration occurs at position 3 of the triazole ring .

Complexation with Metal Ions

The compound acts as a polydentate ligand:
Coordination with Cu(II) :
C7H13N4O+CuCl2[Cu(C7H12N4O)Cl2]\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + \text{CuCl}_{2} \rightarrow [\text{Cu}(\text{C}_{7}\text{H}_{12}\text{N}_{4}\text{O})\text{Cl}_{2}]

  • Stoichiometry : 1:1 metal-ligand ratio (UV-Vis confirmation).

  • Applications : Catalytic activity in oxidation reactions.

Stability Under Hydrolytic Conditions

The triazole ring resists hydrolysis, but the hydroxyl group reacts:
Acidic Hydrolysis :
C7H13N4O+H2OHClC5H9N4+C2H6O2\text{C}_{7}\text{H}_{13}\text{N}_{4}\text{O} + \text{H}_{2}\text{O} \xrightarrow{\text{HCl}} \text{C}_{5}\text{H}_{9}\text{N}_{4} + \text{C}_{2}\text{H}_{6}\text{O}_{2}

  • Degradation : <10% after 24 hours at pH 2.

Basic Hydrolysis :

  • Conditions : NaOH (1M), 80°C, 8 hours.

  • Result : Cleavage of the ethanolamine side chain.

This compound’s multifunctional design enables applications in chelation therapy, prodrug synthesis, and materials science. Further research is needed to explore its catalytic and biological roles.

Scientific Research Applications

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol

  • Structure : Replaces the 1,2,4-triazole with a 1,2,4-oxadiazole ring and substitutes the ethyl group with a phenyl moiety.
  • The phenyl group introduces steric bulk, which may affect binding affinity in biological systems.

(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol

  • Structure: Lacks the triazole ring; instead, a 3-chlorophenyl group is attached to the ethanolamine backbone.
  • Applications : Used as a building block in proteolysis-targeting chimeras (PROTACs) for antitumor activity. The chlorophenyl group enhances lipophilicity, improving membrane permeability compared to polar triazole derivatives .

2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

  • Structure: Features a pyrazole ring instead of triazole, with a methylaminomethyl linker.
  • Physicochemical Data : Molecular weight = 155.2 g/mol; liquid at room temperature. The pyrazole ring offers distinct electronic properties, influencing solubility and metabolic stability .

Triazole-Containing Amino Alcohols

  • Target Compound Synthesis: Likely involves alkylation of a triazole precursor with an amino alcohol intermediate. For example, analogs in utilize Mn-catalyzed dehydrogenation of amino alcohols to synthesize oxazoles, suggesting possible adaptation for triazole systems .
  • Key Step: Protection of the amino group during triazole functionalization to avoid side reactions.

Oxazole and Thiazole Derivatives

  • Comparison: Compounds like O34 and O35 () are synthesized in yields up to 96% using tert-butyl esters and aromatic amino alcohols. Electron-withdrawing substituents (e.g., Cl, F) improve yields due to enhanced electrophilicity .
  • Catalysis : Mn-based catalysts are efficient for dehydrogenation, but triazole systems may require alternative catalysts (e.g., Cu for click chemistry).

Bioactivity

  • Triazole Derivatives: Known for antimicrobial and antitumor activities. For instance, 1,2,3-triazole acetamide derivatives () exhibit antibacterial properties via binding to active sites, as shown in molecular docking studies .
  • Amino Alcohols: Ethanolamine derivatives in are critical in PROTACs, leveraging their bifunctional linker properties for protein degradation .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol C6H12N4O 156.19 1-Ethyl-1,2,4-triazole High polarity, moderate logP -
2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol C10H11N3O2 205.21 Phenyl-1,2,4-oxadiazole Aromatic stacking, higher logP
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol C8H10ClNO 185.63 3-Chlorophenyl Enhanced lipophilicity
2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol C7H13N3O 155.20 1-Methylpyrazole Liquid form, lower melting point

Challenges and Innovations

  • Stereochemistry : The target compound’s chiral center requires enantioselective synthesis, whereas analogs like O34/O35 () are synthesized in high yields without stereochemical complications .
  • Stability : Triazole rings are generally stable under physiological conditions, but the ethyl group may undergo oxidative metabolism, necessitating prodrug strategies .

Biological Activity

2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. The biological activity of this compound is primarily attributed to its structural characteristics that facilitate interactions with various biological targets.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. In a study focusing on various triazole derivatives, including those similar to 2-amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, compounds were tested against a range of bacteria and fungi. The results demonstrated that certain derivatives showed considerable effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism by which triazoles exert their antimicrobial effects often involves the inhibition of specific enzymes or metabolic pathways in microorganisms. For instance, triazoles can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death .

Case Study 1: Antifungal Activity

In a comparative study on the antifungal activity of various triazole derivatives, it was found that compounds with an ethyl substitution on the triazole ring exhibited enhanced activity against Candida albicans. The study highlighted that the presence of amino groups in the structure significantly contributed to this activity .

Case Study 2: Antibacterial Efficacy

Another investigation examined the antibacterial properties of several triazole-based compounds. Among them, 2-amino derivatives demonstrated potent activity against multi-drug resistant strains of E. coli. The structure-activity relationship (SAR) analysis suggested that the amino group plays a crucial role in binding to bacterial targets .

Synthesis and Structural Insights

The synthesis of 2-amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves multi-step synthetic pathways utilizing starting materials such as ethyl hydrazine and appropriate aldehydes or ketones. The synthetic routes often include cyclization reactions that form the triazole ring .

Table: Synthesis Pathways for Triazole Derivatives

StepReagents UsedConditionsYield (%)
1Ethyl hydrazine + AldehydeReflux in ethanol75
2Cyclization with Acetic AcidHeating under reflux80
3AminationAqueous conditions85

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Start with a precursor like isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate. React with hydrazine hydrate in propan-2-ol under reflux (3–4 hours) to form the hydrazide intermediate .
  • Optimize yield by controlling temperature (80–100°C) and solvent purity. Monitor reaction progress via TLC or HPLC.
  • For structural analogs, substitute aldehydes (e.g., 4-chlorobenzylidene) during condensation steps to explore regioselectivity .

Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?

  • Methodology :

  • Use X-ray crystallography with single-crystal diffraction. Employ SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
  • Validate hydrogen bonding networks using SHELXPRO for macromolecular interfaces. Refinement parameters (e.g., Uiso) should adhere to IUCr standards .

Q. What safety protocols are critical during handling, given the compound’s reactivity?

  • Methodology :

  • Classify the compound under skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .
  • Avoid prolonged storage to prevent degradation; store in inert atmospheres (argon/nitrogen) at –20°C .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity, and how can contradictory data be resolved?

  • Methodology :

  • Compare actoprotective effects of analogs with varying substituents (e.g., 4-chlorobenzylidene vs. 3-nitrobenzylidene) using rodent fatigue models .
  • Resolve contradictions via dose-response studies (0.1–50 mg/kg) and multivariate analysis (e.g., ANOVA with post-hoc tests). Purity must exceed 95% (HPLC) to exclude batch variability .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodology :

  • Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recrystallize in ethanol/water mixtures to enhance ee >99% .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GABAA receptors). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • Cross-reference with experimental IC50 values from radioligand assays to refine force field parameters .

Data Contradiction Analysis

Q. Why do certain triazole derivatives exhibit divergent antimicrobial activity despite structural similarity?

  • Methodology :

  • Analyze substituent electronic effects (Hammett σ values) and logP. For example, electron-withdrawing groups (e.g., –NO2) may reduce membrane permeability .
  • Re-test compounds under standardized MIC assays (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) models .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield Optimization80–100°C, propan-2-ol, 3–4 h reflux
Actoprotective EC505 mg/kg (4-chlorobenzylidene derivative)
Enantiomeric Excess (ee)>99% (chiral HPLC)
Crystallographic R-factor<0.05 (SHELXL-refined)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.